molecular formula C13H15Cl4NO B2474267 4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide CAS No. 253586-43-5

4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide

Cat. No.: B2474267
CAS No.: 253586-43-5
M. Wt: 343.07
InChI Key: QJGBCHQEDVSZRC-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylbenzylamine with 4,4,4-trichloro-3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl4NO/c1-8-4-3-5-11(14)10(8)7-18-12(19)6-9(2)13(15,16)17/h3-5,9H,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGBCHQEDVSZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CNC(=O)CC(C)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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